2-Bromo-3-fluoro-5-iodopyridine
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Overview
Description
2-Bromo-3-fluoro-5-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a pyridine derivative substituted with bromine, fluorine, and iodine atoms at the 2, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position. Subsequently, iodination can be performed using iodine or an iodine source such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) to introduce the iodine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the halogenation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, base (e.g., potassium carbonate), and a boronic acid derivative.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while nucleophilic substitution with an amine would result in an aminopyridine derivative .
Scientific Research Applications
2-Bromo-3-fluoro-5-iodopyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-iodopyridine depends on its specific applicationFor example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: Similar structure but lacks the fluorine atom at the 3-position.
3-Bromo-5-iodopyridine: Similar structure but lacks the fluorine atom at the 2-position.
2-Chloro-5-iodopyridine: Similar structure but has a chlorine atom instead of a bromine atom at the 2-position.
Uniqueness
2-Bromo-3-fluoro-5-iodopyridine is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and properties. The combination of bromine, fluorine, and iodine atoms provides a unique set of electronic and steric effects, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-3-fluoro-5-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXVQAOGHCOBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-00-8 |
Source
|
Record name | 2-bromo-3-fluoro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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